4-(4-Chlorophenyl)nicotinic acid

Descripción general

Descripción

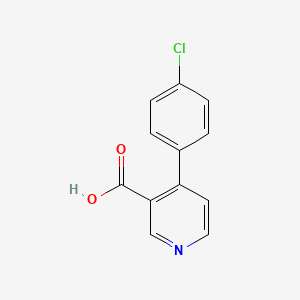

4-(4-Chlorophenyl)nicotinic acid is an organic compound with the molecular formula C12H8ClNO2. It is a derivative of nicotinic acid, where the hydrogen atom at the 4-position of the pyridine ring is replaced by a 4-chlorophenyl group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)nicotinic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst, a boronic acid derivative, and a halogenated nicotinic acid precursor. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide or toluene, under an inert atmosphere .

Industrial Production Methods

For industrial production, the process may be optimized for higher yields and cost-effectiveness. This could involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the purification steps might include crystallization or chromatography to ensure the desired purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Chlorophenyl)nicotinic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amines. Substitution reactions can lead to various substituted phenyl derivatives .

Aplicaciones Científicas De Investigación

4-(4-Chlorophenyl)nicotinic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with anti-inflammatory or anticancer properties.

Industry: Utilized in the development of materials with specific properties, such as polymers or coatings

Mecanismo De Acción

The mechanism of action of 4-(4-Chlorophenyl)nicotinic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application and target. In medicinal chemistry, it might interact with cellular pathways involved in inflammation or cancer progression .

Comparación Con Compuestos Similares

Similar Compounds

- 4-(4-Bromophenyl)nicotinic acid

- 4-(4-Fluorophenyl)nicotinic acid

- 4-(4-Methylphenyl)nicotinic acid

Uniqueness

4-(4-Chlorophenyl)nicotinic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its bromine, fluorine, or methyl analogs, the chlorine derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Actividad Biológica

4-(4-Chlorophenyl)nicotinic acid, a compound derived from nicotinic acid, has garnered attention in pharmacological research due to its diverse biological activities. This article compiles findings from various studies, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a chlorophenyl group attached to the nicotinic acid backbone. Its chemical formula is CHClNO, and it possesses unique properties that influence its biological interactions.

1. Nicotinic Acetylcholine Receptor Modulation

Research indicates that this compound exhibits significant activity as a modulator of nicotinic acetylcholine receptors (nAChRs). It acts as a partial agonist at α4β2-containing nAChRs, which are implicated in various neuropharmacological effects including cognition enhancement and potential smoking cessation aids .

2. Dopamine and Norepinephrine Reuptake Inhibition

In vitro studies have demonstrated that this compound effectively inhibits the reuptake of dopamine (DA) and norepinephrine (NE). The ability to block these neurotransmitter transporters suggests a potential role in treating conditions like depression and attention deficit hyperactivity disorder (ADHD). The following table summarizes the inhibitory potency of various analogues:

| Compound | IC (nM) for DA Reuptake | IC (nM) for NE Reuptake |

|---|---|---|

| This compound | 1.5 | 0.9 |

| Other Analogues | Varies (0.008 - 2.5) | Varies (0.11 - 19) |

Case Study: Smoking Cessation

A study evaluated the effectiveness of various nAChR modulators, including this compound, in reducing nicotine dependence. The results indicated that compounds with similar structures could significantly reduce withdrawal symptoms and cravings in animal models .

Anti-Inflammatory Effects

Another area of investigation involves the anti-inflammatory properties of this compound. It has been shown to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Agonism/Antagonism : Its interaction with nAChRs modulates neurotransmitter release, influencing both central nervous system (CNS) functions and peripheral effects.

- Transporter Inhibition : By inhibiting dopamine and norepinephrine transporters, it alters the synaptic availability of these neurotransmitters, which can enhance mood and cognitive function.

- Cytokine Modulation : The compound's ability to downregulate inflammatory markers positions it as a candidate for treating chronic inflammatory conditions.

Propiedades

IUPAC Name |

4-(4-chlorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2/c13-9-3-1-8(2-4-9)10-5-6-14-7-11(10)12(15)16/h1-7H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIVLGLQIKCJMKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=NC=C2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80557108 | |

| Record name | 4-(4-Chlorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141764-12-7 | |

| Record name | 4-(4-Chlorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.